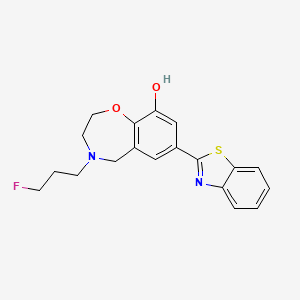![molecular formula C23H16ClNO3 B5355327 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as CAFVAQ, and its chemical formula is C26H18ClNO3.
作用機序
The mechanism of action of 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is not fully understood. However, studies have suggested that CAFVAQ induces cell death in cancer cells by activating the apoptotic pathway. The compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells and inhibit the growth and metastasis of cancer cells. Additionally, CAFVAQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
実験室実験の利点と制限
The advantages of using 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate in lab experiments include its potent anti-cancer properties and its ability to induce cell death in cancer cells. However, the limitations of using CAFVAQ in lab experiments include the complexity of its synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate. One future direction is to further investigate its mechanism of action and identify the specific pathways that are affected by the compound. Another future direction is to explore the potential of CAFVAQ in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future studies could investigate the potential of CAFVAQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 2-(4-chlorophenyl)furan, which is then reacted with acetyl chloride to form 2-(4-chlorophenyl)-5-acetylfuran. The next step involves the reaction of 2-(4-chlorophenyl)-5-acetylfuran with 8-hydroxyquinoline to form 2-(4-chlorophenyl)-5-(8-quinolinyl)-2,5-dihydropyrrole. Finally, this compound is oxidized to form this compound.
科学的研究の応用
2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that CAFVAQ has potent anti-cancer properties and can induce cell death in cancer cells. Additionally, CAFVAQ has been shown to inhibit the growth and metastasis of cancer cells.
特性
IUPAC Name |
[2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-15(26)27-22-4-2-3-17-7-10-19(25-23(17)22)11-12-20-13-14-21(28-20)16-5-8-18(24)9-6-16/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLWSDKSOEBIA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-methoxyphenyl)vinyl]-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5355245.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-4-phenylnicotinamide](/img/structure/B5355326.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B5355330.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
